molecular formula C10H9N3O2 B3087817 5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1177349-77-7

5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B3087817
CAS RN: 1177349-77-7
M. Wt: 203.2 g/mol
InChI Key: IZOCCOGTGBIFIG-UHFFFAOYSA-N
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Description

“5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing the 1,2,3,-triazole moiety can be achieved from the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt . Thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)ethanone and some reagent such as hydrazonoyl chlorides and halo ketones .


Chemical Reactions Analysis

New series of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines and polysubstituted pyridines containing the 1,2,3,-triazole moiety were synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Shen, Huang, Diao, and Lei (2012) synthesized pyrazole derivatives and performed a comprehensive analysis using techniques like NMR, IR spectroscopy, and X-ray diffraction. These derivatives show potential in various chemical reactions and materials science applications (Shen, Huang, Diao, & Lei, 2012).
  • Antibacterial Properties :

    • Maqbool et al. (2014) explored the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids, finding some to be effective antibacterial agents. This highlights the potential use of these compounds in developing new antibacterial drugs (Maqbool et al., 2014).
  • Chemical Sensing and Bioimaging :

    • Naskar et al. (2018) developed a probe using a pyridine–pyrazole moiety for the sensitive and selective detection of Al3+, demonstrating its application in chemical sensing and bioimaging in living cells (Naskar et al., 2018).
  • Cancer Research :

    • Qiao, Chen, Zhang, Huang, and Zhang (2021) synthesized novel compounds based on pyrazole derivatives, which showed significant anti-cancer activity in various cell lines. This research opens doors for potential cancer therapies (Qiao et al., 2021).
  • Antimycobacterial Activity :

    • Sidhaye, Dhanawade, Manasa, and Aishwarya (2011) synthesized and evaluated the antimycobacterial activity of nicotinic acid hydrazide derivatives, contributing to the field of infectious disease treatment (Sidhaye et al., 2011).

properties

IUPAC Name

5-methyl-1-pyridin-4-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-6-9(10(14)15)12-13(7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOCCOGTGBIFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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